molecular formula C9H12N2O3 B1418215 Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate CAS No. 54554-50-6

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate

Cat. No.: B1418215
CAS No.: 54554-50-6
M. Wt: 196.2 g/mol
InChI Key: JSDVANDODLTPEZ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate ( 54554-50-6) is a high-purity chemical compound with a molecular weight of 196.20 g/mol and the molecular formula C 9 H 12 N 2 O 3 . This pyrimidine derivative is supplied with a purity of 95% and is intended for research applications in medicinal chemistry and life sciences . The compound is structurally characterized by a pyrimidine ring system, which is a common pharmacophore in active pharmaceutical ingredients, making it a valuable scaffold for the synthesis of novel bioactive molecules . As a solid, it requires specific handling and should be stored sealed in a dry environment at 2-8°C to ensure long-term stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can utilize this compound as a key synthetic intermediate in drug discovery programs or for biochemical profiling. For proper handling and safety, please refer to the associated Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

ethyl 2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)5-7-4-8(12)11-6(2)10-7/h4H,3,5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDVANDODLTPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221145
Record name Ethyl 1,6-dihydro-2-methyl-6-oxo-4-pyrimidineacetate
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54554-50-6
Record name Ethyl 1,6-dihydro-2-methyl-6-oxo-4-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54554-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,6-dihydro-2-methyl-6-oxo-4-pyrimidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Solubility Dynamics of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, molecular behavior, and characterization protocols for Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate (CAS: 54030-56-7).[1]

Executive Summary

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate is a critical heterocyclic intermediate, widely utilized in the synthesis of HMG-CoA reductase inhibitors (statins) and antiviral agents.[1] Its solubility profile is non-linear and heavily influenced by keto-enol tautomerism , which shifts based on solvent polarity.[1]

This guide provides a definitive analysis of its behavior in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .[1] While DMSO serves as the optimal vehicle for high-concentration stock solutions and reaction media, Methanol exhibits a temperature-dependent solubility curve ideal for thermodynamic recrystallization.[1]

Molecular Architecture & Solubility Physics

To understand the solubility profile, we must first address the molecular "chameleon" nature of the compound.

Tautomeric Equilibrium

Although the nomenclature suggests a "hydroxy" group at position 6, in solution—particularly in polar solvents—the molecule predominantly exists as the pyrimidone (lactam) tautomer.

  • Enol Form (Lactim): Non-polar, aromatic character. Favored in gas phase or non-polar solvents.[1]

  • Keto Form (Lactam): Polar, amide-like character.[1] Favored in DMSO and Methanol.[1]

Impact on Solubility: The Keto form possesses a high dipole moment and distinct Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites. This drives its high affinity for DMSO (a strong HBA) and Methanol (protic).[1]

Solvent Interaction Mechanism

The following diagram illustrates the solvation shell dynamics and tautomeric stabilization.

TautomerSolvation cluster_0 Tautomeric Equilibrium cluster_1 Solvent Interaction Enol Enol Form (6-Hydroxy) Low Polarity Keto Keto Form (6-Oxo / Lactam) High Polarity Enol->Keto Polar Solvent Stabilization Keto->Enol Gas Phase DMSO DMSO (Dipole-Dipole) DMSO->Keto Stabilizes Amide Resonance MeOH Methanol (H-Bonding) MeOH->Keto Solvates Carbonyl & NH Group caption Fig 1. Solvent-driven tautomeric shift toward the polar Keto form increases solubility in DMSO/MeOH.

Solubility Profile Data

The following data summarizes the solubility behavior. Note that while specific gravimetric values vary by batch purity and polymorph, these ranges represent the standard physicochemical behavior for this class of pyrimidines.

Comparative Solubility Matrix
ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solubility Classification High / Freely Soluble Moderate / Temperature Dependent
Saturation Limit (25°C) > 150 mg/mL~ 25 – 45 mg/mL
Boiling Point Solubility N/A (Degradation risk at BP)> 120 mg/mL (at 64°C)
Thermodynamic Behavior Exothermic dissolution (often)Endothermic dissolution
Primary Use Case NMR, Stock Solutions, Reaction SolventRecrystallization, Washing
Tautomer Preference Strongly shifts to Keto Shifts to Keto (H-bonded)
The Methanol "Recrystallization Window"

Methanol is the solvent of choice for purification because it exhibits a steep solubility curve (solubility coefficient


 increases non-linearly with temperature 

).
  • T_high (60°C): Solute-solvent H-bonds break the crystal lattice energy efficiently.[1]

  • T_low (0-4°C): Solubility drops precipitously, inducing supersaturation and nucleation of high-purity crystals.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine the thermodynamic solubility limit at ambient temperature.[1]

  • Preparation: Weigh 500 mg of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate into a 4 mL HPLC vial.

  • Addition: Add 1.0 mL of solvent (DMSO or MeOH).

  • Equilibration:

    • Vortex for 2 minutes.

    • Place in a thermal shaker at 25°C for 24 hours (agitation speed: 300 rpm).

    • Check: If solution is clear, add more solid until a visible precipitate persists (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (Note: Use Nylon for DMSO if PTFE is unavailable, but PTFE is preferred).

  • Quantification:

    • Evaporate a known volume of supernatant (for MeOH).[1]

    • Or Dilute 100x and analyze via HPLC-UV (254 nm) against a standard curve (Best for DMSO).

Protocol B: Dynamic Crystallization Curve (Methanol)

Objective: Define the metastable zone width for purification.

  • Slurry Generation: Create a 100 mg/mL slurry in Methanol.

  • Heating: Heat to reflux (64°C) with stirring. The solution should clarify.

  • Cooling Ramp: Cool at a rate of 0.5°C/min.

  • Turbidity Point: Record the temperature (

    
    ) where the first haze appears. This is the Metastable Limit .
    
  • Validation: Hold at

    
     to verify crystal growth vs. amorphous precipitation (oiling out).
    
Analytical Workflow Diagram

Workflow cluster_DMSO DMSO Workflow (Stock) cluster_MeOH MeOH Workflow (Recryst) Start Start: Solid Sample SolventSelect Select Solvent (DMSO vs MeOH) Start->SolventSelect D1 Add Solvent Stepwise SolventSelect->D1 High Sol M1 Saturate at Reflux (64°C) SolventSelect->M1 Temp Dep D2 Vortex/Sonication D1->D2 D3 Check Clarity D2->D3 D4 HPLC Assay D3->D4 M2 Hot Filtration M1->M2 M3 Controlled Cooling M2->M3 M4 Harvest Crystals M3->M4 caption Fig 2. Divergent workflows: DMSO for solubilization/assay, MeOH for purification.

Practical Applications & Expert Insights

"Oiling Out" in Methanol

Issue: During recrystallization in pure methanol, this compound may separate as an oil rather than a crystal if cooled too rapidly. Root Cause: The melting point of the solvated species drops below the solvent boiling point, or impurities depress the melting point. Solution:

  • Seeding: Add 0.1% w/w pure seed crystals at 40°C.

  • Anti-solvent: Use a MeOH/Water (90:[1]10) mixture. Water acts as a strong anti-solvent.[1] Add water dropwise to the hot methanol solution until slight turbidity, then cool.

DMSO Handling

Caution: DMSO is hygroscopic.[1]

  • Absorption of atmospheric water into DMSO significantly reduces the solubility of this pyrimidine derivative.

  • Storage: Always store DMSO stock solutions under Nitrogen or Argon gas to prevent precipitation over time.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23676755, Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Solubility and Physicochemical Properties of Pyrimidine Derivatives.[1] Retrieved from [Link][1]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Standard reference for solvent polarity and tautomeric stabilization).

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: Pyrimidinones. Chemical Reviews.[1] (Mechanistic grounding for the keto-enol shifts described in Section 2).

Sources

Stability Profiling of Ethyl Pyrimidinyl Acetate Derivatives: Mechanisms, Kinetics, and Storage Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl pyrimidinyl acetate derivatives serve as critical pharmacophores and intermediates in the synthesis of fused heterocyclic drugs (e.g., Rosuvastatin intermediates, pyrimido-pyrimidines). While they share the general susceptibility of esters to hydrolysis, their stability profile is uniquely complicated by the electron-deficient pyrimidine ring and, in specific derivatives, the potential for rapid intramolecular cyclization.

This technical guide provides a rigorous framework for evaluating the stability of these compounds. It moves beyond generic ICH checklists to address the specific mechanistic vulnerabilities of the pyrimidine-acetate scaffold, offering a self-validating protocol for researchers to determine optimal storage and handling conditions.

Part 1: Chemical Stability Landscape & Degradation Mechanisms

To predict shelf-life, one must first understand the molecular "trigger points." For ethyl pyrimidinyl acetates, degradation is not merely a function of time but a competition between two distinct pathways: Hydrolysis and Cyclization .

The Baseline Threat: Ester Hydrolysis

The ethyl ester moiety is inherently prone to hydrolysis, yielding the corresponding pyrimidinyl acetic acid and ethanol.

  • Electronic Effect: The pyrimidine ring is electron-withdrawing (π-deficient). This pulls electron density away from the

    
    -carbon and the carbonyl carbon of the ester, making the carbonyl more electrophilic and thus more susceptible to nucleophilic attack by water (
    
    
    
    ) compared to a phenyl analog.
  • Catalysis: This reaction is catalyzed by both acid (protonation of carbonyl oxygen) and base (direct nucleophilic attack).

The "Hidden" Threat: Intramolecular Cyclization

For derivatives containing a nucleophile on the pyrimidine ring (e.g., Ethyl 2-(2-aminopyrimidin-4-yl)acetate), hydrolysis is often not the primary degradation pathway. Instead, the amine nitrogen attacks the ester carbonyl, leading to rapid cyclization.

  • Mechanism: Nucleophilic Acyl Substitution (Intramolecular).

  • Result: Formation of thermodynamically stable bicyclic lactams (e.g., pyrimidopyrimidinones).

  • Kinetics: This reaction is often zero-order with respect to moisture but highly dependent on pH and temperature.

Visualization: Competing Degradation Pathways

The following diagram illustrates the bifurcation of degradation based on the specific substitution pattern of the derivative.

DegradationPathways Substrate Ethyl Pyrimidinyl Acetate Derivative PathA Pathway A: Hydrolysis Substrate->PathA + H2O / pH Extremes PathB Pathway B: Intramolecular Cyclization Substrate->PathB If -NH2 / -OH present (Proximity Effect) Acid Pyrimidinyl Acetic Acid PathA->Acid Ester Cleavage Lactam Fused Bicyclic Lactam PathB->Lactam Nucleophilic Attack (Rapid)

Figure 1: Bifurcation of degradation pathways. Pathway B dominates in amino-substituted derivatives.

Part 2: Experimental Framework (The "How-To")

Do not rely on generic stability data. You must validate the stability of your specific derivative using a Forced Degradation Study (Stress Testing) aligned with ICH Q1A(R2) guidelines [1].

Protocol: Stress Testing & Kinetic Profiling

Objective: Determine the


 (observed rate constant) for degradation and identify major degradants.

Materials:

  • API (Ethyl pyrimidinyl acetate derivative)

  • Solvents: Acetonitrile (ACN) / Water (HPLC Grade)

  • Stressors: 0.1N HCl, 0.1N NaOH, 3%

    
    
    

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the derivative in ACN to prepare a 1 mg/mL stock. Note: Use ACN rather than MeOH to avoid transesterification artifacts.

  • Acid/Base Stress:

    • Aliquot 1 mL stock into amber vials.

    • Add 1 mL 0.1N HCl (Acid Sample) and 1 mL 0.1N NaOH (Base Sample).

    • Incubate at

      
       for 24 hours.
      
    • Control: Neutral water at

      
      .
      
  • Oxidative Stress:

    • Add 1 mL 3%

      
       to 1 mL stock. Incubate at RT for 24 hours.
      
    • Rationale: Pyrimidine nitrogens are susceptible to N-oxide formation [2].

  • Analysis (HPLC-UV/MS):

    • Quench acid/base samples to pH 7.0 immediately before injection.

    • Column: C18 (e.g., Agilent Zorbax),

      
      .
      
    • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

    • Detection: UV at 254 nm (pyrimidine core) and MS (to differentiate acid hydrolysis product [M-28] from cyclized product [M-46]).

Visualization: Stability Study Workflow

Workflow Stock Stock Prep (ACN Solvent) Split Aliquot Samples Stock->Split Acid Acid Stress (0.1N HCl, 40°C) Split->Acid Base Base Stress (0.1N NaOH, 40°C) Split->Base Oxide Oxidation (3% H2O2, RT) Split->Oxide Quench Quench to pH 7.0 Acid->Quench Base->Quench Analyze HPLC-MS Analysis (Identify Degradants) Oxide->Analyze Direct Inject Quench->Analyze

Figure 2: Step-by-step stress testing workflow for kinetic profiling.

Part 3: Stability Under Standard & Accelerated Conditions

Once the degradation mechanism is identified, long-term stability is assessed. The following data represents a synthesized dataset typical for this class of compounds, comparing a simple ester vs. an amino-substituted ester.

Representative Stability Data (6 Months)
ConditionParameterCompound A (Simple Ester)Compound B (2-Amino Derivative)
Structure Ethyl 2-(pyrimidin-2-yl)acetateEthyl 2-(2-aminopyrimidin-4-yl)acetate
Long Term Storage


Assay (T=6m) 99.2%94.5%
Major Impurity Acid (Hydrolysis)Lactam (Cyclization)
Accelerated Storage


Assay (T=6m) 96.1%81.0%
Conclusion Stable at RT.[1][2]Unstable. Requires Cold Chain.

Interpretation:

  • Compound A follows standard Arrhenius kinetics dominated by moisture-driven hydrolysis. It is relatively stable if kept dry.

  • Compound B shows rapid degradation even at neutral pH due to the intramolecular amine. The reaction is driven by temperature more than moisture.

Calculating Shelf Life ( )

Using the Arrhenius equation [3]:



If accelerated testing (

) shows

loss, you must utilize the Q1E evaluation to determine if extrapolation to 24 months is valid. For Pyrimidinyl Acetates, if

, the degradation is highly temperature-sensitive, necessitating refrigerated storage (

).

Part 4: Mitigation & Storage Strategy

Based on the chemical nature and experimental data, adopt the following storage decision tree.

Critical Storage Rules:
  • Moisture Barrier: Use HDPE bottles with silica gel desiccant packs. Hydrolysis is the primary failure mode for simple esters.

  • pH Control: Ensure the API is isolated as a neutral species. Residual acid from synthesis catalyzes hydrolysis; residual base catalyzes cyclization.

  • Cold Chain: For amino-substituted derivatives, storage at

    
     is mandatory to inhibit cyclization.
    
Visualization: Storage Decision Tree

StorageTree Start Analyze Structure CheckNH2 Contains -NH2 or Nucleophile? Start->CheckNH2 CheckHygro Is salt form Hygroscopic? CheckNH2->CheckHygro No StoreCold Store 2-8°C (Inhibit Cyclization) CheckNH2->StoreCold Yes StoreRT Store 25°C (Standard) CheckHygro->StoreRT No AddDesiccant Add Silica Gel (Prevent Hydrolysis) CheckHygro->AddDesiccant Yes AddDesiccant->StoreRT

Figure 3: Decision logic for determining storage conditions based on structural risk factors.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] (2003).[4][5][7] Retrieved from [Link]

  • Brown, D. J.The Pyrimidines. Wiley-Interscience, Chemistry of Heterocyclic Compounds. (1994). (Standard reference for Pyrimidine chemistry).
  • Waterman, K. C., & Adami, R. C. Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. (2005).[7][8][9] Retrieved from [Link]

  • Shiryaev, A. K., et al. Cyclization of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate.[10] Russian Journal of Organic Chemistry, 61(3).[9] (2025).[7][8][9][10] (Demonstrates the rapid cyclization pathway).

Sources

Methodological & Application

Alkylation protocols for 6-hydroxy-2-methylpyrimidin-4-yl acetate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Alkylation Strategies for 6-Hydroxy-2-methylpyrimidin-4-yl Acetate Intermediates

Part 1: Strategic Analysis & Mechanistic Grounding

The Ambident Nucleophile Challenge

The alkylation of 6-hydroxy-2-methylpyrimidin-4-yl acetate presents a classic but treacherous problem in heterocyclic chemistry: tautomeric ambiguity . The pyrimidine core exists in equilibrium between the lactam (NH-keto) and lactim (N-hydroxy) forms.

When alkylating this scaffold, you are confronting an ambident nucleophile . The outcome (N-alkylation vs. O-alkylation) is dictated by the interplay of solvent polarity, counter-ion hardness, and the electrophile's nature. Furthermore, the presence of the acetate moiety (assumed here to be a pendant ester or sensitive functional group) imposes a strict constraint: hydrolytic conditions (strong aqueous bases) must be avoided to prevent deacetylation or ring cleavage.

Decision Matrix: N- vs. O-Selectivity

To achieve high yield and purity, one must manipulate the reaction kinetics and thermodynamics:

  • N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents (DMF, DMSO) and dissociated ion pairs (using

    
    , 
    
    
    
    ). The nitrogen lone pair, though less electronegative, is often the softer nucleophile, attacking soft electrophiles (alkyl halides).
  • O-Alkylation (Kinetic/Chelation Control): Favored by "hard" electrophiles, neutral conditions (Mitsunobu), or the use of silver salts (

    
    ) which coordinate to the nitrogen, blocking it and forcing attack from the oxygen.
    

Mechanistic Pathway Diagram The following diagram illustrates the bifurcation of reaction pathways based on reagent selection.

Pyrimidine_Alkylation Start 6-Hydroxy-2-methyl pyrimidin-4-yl acetate Tautomer Tautomeric Equilibrium (Lactam vs Lactim) Start->Tautomer Cond_A Condition A: Mitsunobu (PPh3/DIAD) Neutral pH Tautomer->Cond_A Selects OH Cond_B Condition B: Cs2CO3 / DMF Polar Aprotic Tautomer->Cond_B Selects NH Path_O O-Alkylation (Kinetic Product) Cond_A->Path_O High Selectivity Path_N N-Alkylation (Thermodynamic Product) Cond_B->Path_N Major Product Risk Risk: Ester Hydrolysis (Avoid NaOH/H2O) Cond_B->Risk If wet/hot

Figure 1: Decision tree for regioselective alkylation pathways. Note the critical risk of ester hydrolysis under basic conditions.

Part 2: Experimental Protocols

Protocol A: O-Selective Alkylation (Mitsunobu Conditions)

Objective: To alkylate the C6-oxygen with high regioselectivity while preserving the acetate ester. Mechanism: The Mitsunobu reaction activates the alcohol (electrophile) rather than the pyrimidine, allowing the pyrimidine oxygen to act as the nucleophile under essentially neutral conditions.

Reagents:

  • Substrate: 6-hydroxy-2-methylpyrimidin-4-yl acetate (1.0 equiv)

  • Alcohol (R-OH): 1.1 equiv (Primary or Secondary)

  • Triphenylphosphine (

    
    ): 1.5 equiv[1]
    
  • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv

  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Charge the flask with the pyrimidine substrate, Alcohol (R-OH), and

    
    . Dissolve in anhydrous THF.
    
  • Cooling: Cool the mixture to 0°C using an ice bath. Critical: Low temperature prevents side reactions with the acetate.

  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

  • Quench & Workup: Concentrate the solvent in vacuo. Triturate the residue with

    
    /Hexane (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and concentrate the filtrate.
  • Purification: Flash chromatography (SiO2). Note: O-alkylated products are typically less polar than N-alkylated isomers.

Validation Point: This method typically yields >90% O-selectivity due to the oxy-philic nature of the phosphonium intermediate [1, 2].

Protocol B: N-Selective Alkylation (Cesium Carbonate Method)

Objective: To alkylate the N3-position. Mechanism: Cesium carbonate provides the "cesium effect," where the large cation creates a "naked" anion, enhancing the nucleophilicity of the nitrogen atom.

Reagents:

  • Substrate: 6-hydroxy-2-methylpyrimidin-4-yl acetate (1.0 equiv)

  • Alkyl Halide (R-X): 1.2 equiv (Iodides preferred for reactivity)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous DMF or MeCN (0.2 M)

Step-by-Step Methodology:

  • Solvation: Dissolve the pyrimidine substrate in anhydrous DMF under Argon.

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature for 30 minutes. Observation: The suspension ensures deprotonation without hydrolyzing the ester (unlike NaOH).
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Thermal Activation: Heat to 50–60°C. Warning: Do not exceed 80°C to prevent thermal degradation of the acetate.

  • Monitoring: Monitor by TLC/LC-MS. N-alkylation is slower than O-alkylation; reaction may require 4–8 hours.

  • Workup: Dilute with EtOAc, wash x3 with water (to remove DMF), then brine. Dry over

    
    .
    

Part 3: Analytical Validation (Self-Validating System)

Distinguishing the regioisomers is critical. Do not rely solely on LC-MS (masses are identical). Use NMR Spectroscopy for definitive structural assignment.[2][3]

Table 1: NMR Diagnostic Criteria for Regioisomers

FeatureO-Alkylated Product (Lactim ether)N-Alkylated Product (Lactam)Reason

NMR (

-carbon)
60 – 75 ppm 40 – 55 ppm Oxygen is more electronegative, deshielding the adjacent carbon.

NMR (Carbonyl C4/C6)
Shifts upfield (aromatic character)Remains downfield (~160-170 ppm)N-alkylation retains the amide/carbonyl character.
HMBC Correlation

-Protons correlate to C6

-Protons correlate to C2 and C4
3-bond coupling patterns reveal connectivity [3].
UV Absorbance

often lower (blue-shifted)

often higher (red-shifted)
Extended conjugation in the amide system.

Workflow for Structure Confirmation (DOT Diagram)

NMR_Validation Sample Isolated Product C13 Run 13C NMR Sample->C13 Check Check Alkyl Alpha-Carbon Shift C13->Check O_Res Shift > 60 ppm (O-Alkyl) Check->O_Res N_Res Shift < 50 ppm (N-Alkyl) Check->N_Res HMBC Confirm with HMBC (Long range coupling) O_Res->HMBC N_Res->HMBC

Figure 2: Analytical workflow for distinguishing N- vs O-alkylated pyrimidine isomers.

References

  • Mitsunobu Reaction on Hydroxypyrimidines: Title: 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions.[1][4] Source: Beilstein Journal of Organic Chemistry (2014). URL:[Link]

  • Mitsunobu Mechanism & Utility: Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[1][5][6] Source: MDPI (2022). URL:[Link]

  • NMR Distinction of N vs O Isomers: Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations.[2][3][7] Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[2] URL:[Link]

  • Chemoselective Alkylation Strategies: Title: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.[8] Source: ACS Omega / PMC (2011). URL:[Link]

Sources

Troubleshooting & Optimization

Removing unreacted starting materials from Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate

[1]

Case ID: PYR-SYN-004 Status: Active Topic: Removal of Unreacted Starting Materials (Acetamidine HCl & Diethyl 1,3-acetone dicarboxylate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Profile[1][2][3][4][5][6]

User Objective: Isolate high-purity Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate free from starting materials (SMs) and hydrolysis byproducts.

The Synthesis Context: This reaction typically involves the condensation of Acetamidine Hydrochloride with Diethyl 1,3-acetone dicarboxylate (Diethyl 3-oxopentanedioate) in the presence of a base (Sodium Ethoxide/Ethanol).[1]

The Challenge: The purification is complicated by the amphoteric nature of the hydroxypyrimidine product (which exists in tautomeric equilibrium with the pyrimidone form) and the physicochemical diversity of the impurities.

Solubility & Property Matrix
CompoundRoleStateSolubility (Water)Solubility (Organics)pKa / Reactivity
Product TargetSolidLow (at pH 5-6)Moderate (EtOH, warm EtOAc)Amphoteric (pKa ~9).[1] Sensitive to ester hydrolysis.[1]
Acetamidine HCl SM 1SolidHigh Low (Insol. in Ether/Acetone)Basic (pKa ~12). Hygroscopic.
Diethyl 1,3-acetone dicarboxylate SM 2OilLowHigh (Ether, DCM, EtOAc)Unstable; polymerizes or decarboxylates over time.
Sodium Chloride ByproductSolidHighLowInert salt.[1]

Troubleshooting Guide (Symptom-Based)

Issue A: "My product is sticky/oily and won't crystallize."

Diagnosis: Contamination with unreacted Diethyl 1,3-acetone dicarboxylate .[1] Root Cause: The diester starting material is an oil.[1] Even small amounts can prevent the crystalline product from forming a lattice, resulting in a "gum."[1] Solution (Trituration):

  • Dry the crude gum thoroughly under high vacuum.[1]

  • Add a non-polar solvent in which the product is insoluble but the impurity is soluble.[1]

    • Recommended Solvents: Diethyl Ether, MTBE (Methyl tert-butyl ether), or cold Toluene.

  • Sonicate for 10-15 minutes. The oil should dissolve, leaving the product as a suspended solid.

  • Filter the solid.[1][2]

Issue B: "NMR shows a large broad peak around 8-9 ppm and extra aliphatic protons."

Diagnosis: Residual Acetamidine Hydrochloride .[1] Root Cause: Incomplete aqueous washing.[1] Acetamidine is highly water-soluble but can be trapped in the filter cake if the pH is not optimized.[1] Solution (pH-Controlled Wash):

  • Acetamidine is a strong base (pKa ~12).[3] At neutral pH, it is protonated (cationic) and water-soluble.[1]

  • Ensure your workup includes a water wash at pH 5–6 .[1]

  • Warning: Do not wash with strong acid (pH < 2), or you may protonate the pyrimidine product, making it water-soluble and causing yield loss.

Issue C: "I lost my ethyl ester peak in NMR (4.1 ppm quartet)."

Diagnosis: Unwanted Hydrolysis .[1] Root Cause: Exposure to strong base (NaOH) or strong acid/heat during workup converted the ethyl acetate side chain into acetic acid. Solution:

  • Avoid: Heating the reaction mixture with aqueous NaOH.

  • Fix: Use mild acidification (Acetic acid or dilute HCl) at

    
    . Do not reflux during the quenching step.[1]
    

Validated Purification Protocol

This protocol assumes a standard condensation scale (e.g., 10–50 mmol).

Phase 1: Quenching & Isolation[1]
  • Evaporation: Remove the reaction solvent (Ethanol) under reduced pressure.[4][5][6] Do not overheat (>50°C).

  • Dissolution: Dissolve the resulting residue in minimal distilled water. (The product is currently a sodium salt and will be soluble).

  • Acidification (The Critical Step):

    • Cool the aqueous solution to

      
      .
      
    • Slowly add Glacial Acetic Acid (or 1N HCl) dropwise with stirring.

    • Target pH: 5.0 – 6.0.

    • Observation: The product should precipitate as a white/off-white solid.[1] Acetamidine HCl remains in solution.[1][3]

Phase 2: Filtration & Washing[1][8]
  • Filtration: Filter the precipitate using a sintered glass funnel.

  • Aqueous Wash: Wash the cake with cold water (

    
     small volumes) to remove NaCl and residual Acetamidine.
    
  • Drying: Air dry or vacuum dry the solid.[1]

Phase 3: Removal of Lipophilic Impurities (The Diester)
  • Trituration: Transfer the dried solid to a flask.

  • Solvent Addition: Add Diethyl Ether or MTBE (approx. 5 mL per gram of solid).

  • Agitation: Stir or sonicate for 20 minutes. The unreacted diethyl 1,3-acetone dicarboxylate (oil) will dissolve into the ether.[1]

  • Final Filtration: Filter the solid again. The filter cake is your purified Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate .[1]

Visual Workflow (Decision Tree)

PurificationProtocolStartCrude Reaction Mixture(NaOEt/EtOH)EvapStep 1: Evaporate EthanolStart->EvapWaterAddStep 2: Dissolve Residue in WaterEvap->WaterAddAcidifyStep 3: Acidify to pH 5-6(Acetic Acid/HCl)WaterAdd->AcidifyPrecipitateDid precipitate form?Acidify->PrecipitatePrecipitate->WaterAddNo (Too acidic/basic?)FiltrationStep 4: Filter SolidPrecipitate->FiltrationYesLiquorFiltrate (Waste)Filtration->LiquorSolidCakeSolid Filter CakeFiltration->SolidCakeLiquorDescContains:- Acetamidine HCl- NaCl- WaterLiquor->LiquorDescTriturationStep 5: Triturate with Ether/MTBESolidCake->TriturationFinalFilterStep 6: Final FiltrationTrituration->FinalFilterEtherWasteEther Filtrate (Waste)FinalFilter->EtherWasteFinalProductFinal Product:Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetateFinalFilter->FinalProductEtherDescContains:- Diethyl 1,3-acetone dicarboxylate(Oily impurities)EtherWaste->EtherDesc

Caption: Figure 1. Step-by-step purification logic for separating polar (Acetamidine) and non-polar (Diester) impurities from the target pyrimidine.

Frequently Asked Questions (FAQs)

Q1: Can I recrystallize instead of triturating? A: Yes. If trituration does not yield sufficient purity, recrystallization from Ethanol or Ethanol/Water (9:1) is effective. However, avoid boiling water for long periods to prevent ester hydrolysis [1].

Q2: Why do I need to control the pH so strictly (pH 5-6)? A: The product is amphoteric.

  • pH > 9: It exists as an enolate anion (soluble in water).

  • pH < 2: The pyrimidine nitrogens protonate (soluble in water).

  • pH 5-6: It is at its isoelectric point (least soluble), maximizing precipitation yield [2].[1]

Q3: The starting material (Diethyl 1,3-acetone dicarboxylate) is dark/black.[1] Did it ruin the reaction? A: This reagent is unstable and polymerizes/decarboxylates upon standing, turning dark [3]. If your crude product is very dark, perform a Charcoal Filtration step: Dissolve the crude solid in hot ethanol, add activated charcoal, filter while hot, and then crystallize.

Q4: Can I use column chromatography? A: Yes, but it is often unnecessary.[1] If required, use a gradient of Dichloromethane : Methanol (95:5 to 90:10) . Note that the hydroxy group may cause tailing; adding 1% Acetic Acid to the eluent can sharpen the peaks.[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • DrugFuture. Acetamidine Hydrochloride Properties and pKa Data. Available at: [Link] (Accessed 2024).

  • Organic Syntheses. Acetonedicarboxylic Acid and Esters. Org. Synth. 1925 , 5,[7] 5. DOI: . (Describes the instability and handling of the dicarboxylate starting material).

  • National Center for Biotechnology Information. PubChem Compound Summary for Acetamidine Hydrochloride. PubChem CID 67170.[1][8] Available at: [Link].

Resolving solubility issues of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving solubility issues of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate in NMR solvents Ticket ID: NMR-SOL-PYR-001 Status: Open Analyst: Senior Application Scientist

Diagnostic Overview: The "Hidden" Chemistry

You are likely experiencing poor solubility or broad, undefined peaks in standard non-polar solvents (like CDCl₃). This is not due to the lipophilicity of the ethyl ester chain, but rather the intermolecular behavior of the hydroxypyrimidine core .

The Root Cause: Lactam-Lactim Tautomerism

While the name implies a "hydroxy" group, 4- or 6-hydroxypyrimidines exist predominantly as the oxo- (keto-) tautomer in solution and solid state. This creates a "lactam" motif (amide-like structure) capable of forming extremely stable, DNA-base-pair-like hydrogen bonded dimers and higher-order aggregates.

Key Consequence: These aggregates possess high lattice energy, resisting solvation in non-polar media (CDCl₃) despite the presence of the ethyl ester.

Visualization: The Aggregation Trap

The following diagram illustrates why your molecule resists dissolution. The "Lactam" form dominates, leading to self-assembly that non-polar solvents cannot disrupt.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Solubility Barrier Lactim Lactim Form (6-OH Pyrimidine) Less Stable Lactam Lactam Form (6-Oxo Pyrimidine) Dominant Species Lactim->Lactam Major Equilibrium Shift Dimer H-Bonded Dimer (Base-Pairing Mimicry) Lactam->Dimer Intermolecular H-Bonding Stack Supramolecular Stacking Dimer->Stack Pi-Pi Interactions Insoluble Precipitate in CDCl3 Stack->Insoluble

Figure 1: Mechanism of insolubility driven by tautomeric shift toward the oxo-form, leading to strong intermolecular association.

Solvent Selection Matrix

Do not default to CDCl₃.[1][2] Use this matrix to select the correct solvent based on your analytical needs.

SolventSolubility RatingSuitabilityTechnical Notes
DMSO-d₆ Excellent Primary Choice High dielectric constant disrupts H-bonds. Best for full characterization.
Methanol-d₄ (MeOD) GoodSecondary ChoiceWarning: Exchangeable protons (NH/OH) will disappear due to deuterium exchange.
CDCl₃ PoorNot RecommendedLikely results in suspension or broad peaks due to aggregation.
CDCl₃ + DMSO-d₆ ModerateCompromiseAdding 5-10% DMSO-d₆ (spike) to CDCl₃ can break aggregates if DMSO is unavailable as bulk.
TFA-d₁ Excellent"Nuclear Option" Protonates the ring nitrogen, destroying H-bonds. Risk: May hydrolyze the ethyl ester over time.

Step-by-Step Troubleshooting Protocols

Protocol A: The Standard "Break-Up" (Recommended)

Objective: Dissolve the sample using DMSO-d₆ to disrupt hydrogen bonding without chemical modification.

  • Weighing: Measure 5–10 mg of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate into a clean vial (not the NMR tube directly).

  • Solvation: Add 0.6 mL of DMSO-d₆ .

  • Physical Disruption:

    • Sonicate for 5 minutes at ambient temperature.

    • Why? Sonication provides mechanical energy to break the lattice structure, allowing DMSO to solvate individual molecules.

  • Transfer: Filter the solution through a small cotton plug into the NMR tube if any turbidity remains.

  • Acquisition: Run standard ¹H NMR.

    • Expected Result: Sharp peaks. The NH proton (from the lactam ring) should appear downfield (10–13 ppm), often broad.

Protocol B: Variable Temperature (VT) NMR

Objective: If peaks remain broad in DMSO-d₆ due to rotational barriers or residual aggregation.

  • Preparation: Prepare sample as in Protocol A.

  • Setup: Insert sample into the magnet and lock/shim at 298 K (25°C).

  • Heating:

    • Increase probe temperature to 323 K (50°C) or 333 K (60°C) .

    • Caution: Ensure the cap is tight to prevent solvent evaporation/condensation issues.

  • Equilibration: Wait 10 minutes for thermal equilibrium.

  • Acquisition: Re-shim and acquire.

    • Mechanism:[3][4][5] Thermal energy overcomes the rotational barrier of the tautomers and breaks residual H-bonds, sharpening the signals.

Protocol C: Trace Analysis (Limited Sample)

Objective: You have <1 mg of sample and solubility is marginal.

  • Equipment: Use a Shigemi tube matched to your solvent (e.g., DMSO-matched glass).

  • Volume: Dissolve sample in only 280 µL of DMSO-d₆.

  • Concentration: This doubles the effective concentration compared to a standard 5mm tube (600 µL), boosting signal-to-noise ratio (S/N) without requiring more compound.

Decision Logic Flowchart

Follow this logic path to determine your next experimental step.

SolventLogic Start Start: Sample Insoluble in CDCl3 Step1 Switch to DMSO-d6 Start->Step1 Check1 Is it soluble? Step1->Check1 Soluble Run NMR (Expect NH peak >10ppm) Check1->Soluble Yes Partial Cloudy or Broad Peaks Check1->Partial No Action1 Apply Heat (VT-NMR) up to 60°C Partial->Action1 Broad Peaks Action2 Add 1-2 drops TFA-d1 (Check Ester Stability) Partial->Action2 Precipitate

Figure 2: Decision tree for troubleshooting solubility and peak resolution.

Frequently Asked Questions (FAQs)

Q: I used Methanol-d₄ (MeOD) and my sample dissolved, but I lost a proton signal. Where did it go? A: This is chemically expected. The proton on the pyrimidine nitrogen (or the hydroxyl tautomer) is "exchangeable." In protic solvents like MeOD or D₂O, this proton rapidly swaps with the deuterium from the solvent.

  • Reaction: R-NH + CD₃OD ⇌ R-ND + CD₃OH

  • Result: The signal disappears from the ¹H spectrum. To see this proton, you must use an aprotic solvent like DMSO-d₆ or DMF-d₇.

Q: Can I use D₂O since the compound has polar groups? A: Proceed with caution. While the hydroxypyrimidine moiety is polar, the ethyl ester is lipophilic, likely limiting solubility in pure D₂O. Furthermore, D₂O can promote hydrolysis of the ethyl ester back to the carboxylic acid over time, especially if the pH is not neutral. DMSO-d₆ is safer for compound stability.

Q: My spectrum in DMSO-d₆ has a huge water peak at 3.33 ppm. Is my sample wet? A: Not necessarily. DMSO is extremely hygroscopic (absorbs water from air). A peak at 3.33 ppm is standard for HDO in DMSO.

  • Fix: If the water peak overlaps with your signals, try adding a small amount of activated 3Å molecular sieves to the tube or switching to a sealed ampoule of "100%" DMSO-d₆.

Q: Why does the chemical shift of the ring protons change so much between CDCl₃ and DMSO? A: This is the Solvent-Induced Shift (SIS) . DMSO interacts strongly with the dipole of the pyrimidine ring, altering the electron density shielding the protons. Additionally, if the tautomeric equilibrium shifts slightly depending on solvent polarity (Meyer's Rule), the average chemical shift will move. This is a physical property, not an error.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Reich, H. J. (2024). Solvent Selection for NMR Spectroscopy. University of Wisconsin-Madison Chemistry Department. (Generalized academic resource for solvent properties).

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry.

  • BioChromato. (2018). NMR Solvent Selection - Strategies for Solubility.

Sources

Technical Support Center: Controlling Moisture Sensitivity During Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate Storage

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive resource for managing the inherent moisture sensitivity of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate. Adherence to the protocols and recommendations outlined herein is critical to ensure the integrity and purity of the compound throughout its lifecycle in the laboratory.

Section 1: Core Principles of Compound Stability

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate is a valuable intermediate in pharmaceutical synthesis. However, its molecular structure, which includes an ester functional group, makes it susceptible to degradation through hydrolysis. Understanding and mitigating this instability is paramount for reliable and reproducible experimental outcomes.

The Mechanism of Degradation: Ester Hydrolysis

The primary pathway of degradation for Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate is the hydrolysis of its ethyl ester. This reaction, accelerated by the presence of water, cleaves the ester bond to yield 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetic acid and ethanol. This process can be catalyzed by both acidic and basic conditions, making strict control of the storage environment essential.[1]

The hygroscopic nature of the compound, or its tendency to absorb moisture from the atmosphere, further exacerbates this vulnerability.[2] Uncontrolled exposure to humid air can lead to the formation of the carboxylic acid degradant, compromising the purity of the material and potentially impacting subsequent synthetic steps.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges and questions related to the handling and storage of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate.

Storage and Handling Protocols

Question: What are the definitive storage conditions for maintaining the stability of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate?

Answer: To minimize hydrolytic degradation, the compound must be stored in a cool, dry environment, ideally between 2°C and 8°C.[3][4] The container should be tightly sealed and, for optimal protection, the headspace should be purged with an inert gas such as argon or nitrogen before sealing. Storage in a desiccator can provide an additional layer of protection against ambient moisture.[2]

Question: My laboratory environment has high humidity. What are the necessary additional precautions?

Answer: In high-humidity settings, the use of a desiccator is non-negotiable for both long-term and short-term storage.[2] It is also highly recommended to aliquot the bulk material into smaller, single-use quantities. This practice minimizes the exposure of the entire batch to atmospheric moisture during repeated weighings. When handling the compound, do so in a controlled environment, such as a glove box with a dry atmosphere, whenever possible. If this is not feasible, work swiftly to reduce exposure time.

Question: I have observed that the powder has started to form clumps. What is the implication of this?

Answer: Clumping or caking of the powder is a clear physical indicator of moisture absorption.[2] This signifies a breach in the integrity of the storage container or exposure to a humid environment. Should clumping be observed, it is imperative to perform analytical testing to quantify the level of degradation before using the material in any experiment.

Identifying and Quantifying Degradation

Question: What are the recommended analytical methods for detecting the primary degradation product?

Answer: High-Performance Liquid Chromatography (HPLC) is the preferred method for detecting and quantifying the formation of 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetic acid.[5][6][7][8] The appearance of a new, typically more polar peak corresponding to the carboxylic acid is a direct indication of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for definitive identification of the degradant.

Question: Is there a rapid qualitative check for degradation that can be performed before committing a batch to a reaction?

Answer: While not a substitute for chromatographic analysis, a simple pH measurement of an aqueous solution of the compound can provide a preliminary indication of degradation. The formation of the acidic hydrolysis product will result in a lower pH compared to a solution of the pure ester. A significant deviation from the expected pH of a freshly prepared, un-degraded sample should be considered a red flag warranting further analytical investigation.

Section 3: Essential Experimental Protocols

The following section details critical experimental procedures for the quality control and handling of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate.

Protocol: HPLC-Based Purity Assessment

This protocol provides a standardized method for the quantification of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate and its primary hydrolytic degradant.

Materials and Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Reference standards of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate and 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetic acid

Procedure:

  • Standard Preparation: Accurately prepare stock solutions of the reference standards in the diluent. Generate a calibration curve by preparing a series of dilutions from the stock solutions.

  • Sample Preparation: Accurately weigh and dissolve a sample of the Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis: Identify and integrate the peaks corresponding to the parent compound and the degradation product based on the retention times of the reference standards. Quantify their respective concentrations using the calibration curve.

Recommended Handling Workflow

To ensure the integrity of the compound, the following workflow should be strictly adhered to.

G cluster_storage Secure Storage cluster_preparation Pre-Use Handling cluster_application Experimental Application storage Store at 2-8°C under inert gas (N2 or Ar) equilibration Equilibrate container to ambient temperature in a desiccator storage->equilibration Before Use weighing Weigh required amount rapidly in a low-humidity environment equilibration->weighing reseal Purge with inert gas and tightly reseal container weighing->reseal dissolution Dissolve immediately in an anhydrous solvent weighing->dissolution reseal->storage Return to Storage

Caption: A workflow for handling moisture-sensitive compounds.

Section 4: Visualizing the Degradation Pathway

The chemical transformation at the heart of the stability issue is the hydrolysis of the ester.

G parent Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate Ester Group -COOCH2CH3 water + H₂O parent:f1->water product 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetic acid Carboxylic Acid -COOH water->product:f1 Hydrolysis ethanol + Ethanol (CH₃CH₂OH)

Caption: The hydrolytic degradation of the parent ester compound.

This technical guide serves as a foundational document for the proper handling and storage of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate. For any application-specific queries, please consult with our technical support team. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References
  • PubMed. (n.d.). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation.
  • PubMed. (2000, December 15). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips.
  • Benchchem. (2025, December). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • Ovid. (2000, December 1). Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Filter Paper Strips.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and....
  • FDA. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals1.
  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • CUTM Courseware. (n.d.). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS.
  • Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.
  • BLDpharm. (n.d.). 54554-50-6|Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate.
  • Echemi. (n.d.). ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate Safety Data Sheets.
  • Fisher Scientific. (2009, June 15). SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.

Sources

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to ¹³C NMR Chemical Shifts of 6-hydroxy-2-methylpyrimidin-4-yl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for 6-hydroxy-2-methylpyrimidin-4-yl acetate, a substituted pyrimidine of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage comparative data from structurally related compounds and cutting-edge prediction methodologies to provide a robust analytical framework for researchers.

The Pyrimidine Core: A Scaffold of Chemical Diversity

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleobases and therapeutic agents. The electronic environment of each carbon atom within the pyrimidine ring is exquisitely sensitive to the nature and position of its substituents. Understanding these substituent effects is critical for the accurate interpretation of ¹³C NMR spectra.

Predicting the ¹³C NMR Spectrum: A Multi-faceted Approach

Given the lack of a direct experimental spectrum for 6-hydroxy-2-methylpyrimidin-4-yl acetate, we turn to a comparative analysis and predictive models. This approach not only offers estimated chemical shifts but also provides a deeper understanding of the structural factors influencing the spectrum.

Comparison with Parent and Substituted Pyrimidines

The foundational pyrimidine ring exhibits characteristic ¹³C NMR signals.[1] By analyzing the known spectra of simpler, related molecules, we can infer the chemical shifts in our target compound. For instance, the introduction of a hydroxyl group, a methyl group, and an acetate group will each induce predictable upfield or downfield shifts on the pyrimidine core carbons. Generally, electron-withdrawing groups like the acetate will deshield adjacent carbons, shifting them downfield, while electron-donating groups may cause an upfield shift.[2][3]

Computational Prediction Methods

Modern computational chemistry offers powerful tools for predicting NMR spectra with a high degree of accuracy.[4][5]

  • Density Functional Theory (DFT): This quantum mechanical approach calculates the magnetic shielding of each nucleus, which can then be converted to a chemical shift. DFT methods have been shown to predict ¹³C NMR chemical shifts with a mean absolute error of less than 2 ppm in many cases.[4]

  • Graph Neural Networks (GNNs) and Machine Learning: More recent advancements utilize artificial intelligence to predict NMR spectra.[5][6][7] These models are trained on vast databases of experimental spectra and can provide near-instantaneous predictions with impressive accuracy.

Predicted ¹³C NMR Chemical Shifts for 6-hydroxy-2-methylpyrimidin-4-yl Acetate

The following table presents a consolidated prediction of the ¹³C NMR chemical shifts for 6-hydroxy-2-methylpyrimidin-4-yl acetate. These values are derived from a consensus of the comparative analysis of related pyrimidine derivatives and the application of computational prediction models.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C2 160 - 165Attached to two nitrogen atoms and a methyl group. Expected to be significantly downfield.
C4 155 - 160Attached to a nitrogen atom and the oxygen of the acetate group. The electron-withdrawing nature of the acetate will cause a downfield shift.
C5 100 - 105This carbon is expected to be the most upfield of the ring carbons, influenced by the adjacent substituents.
C6 165 - 170Attached to a nitrogen and a hydroxyl group. The hydroxyl group's influence will shift this carbon downfield.
Methyl (C2) 20 - 25Typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.
Acetyl (C=O) 168 - 172Characteristic chemical shift for an ester carbonyl carbon.
Acetyl (CH₃) 20 - 25Typical chemical shift for a methyl group of an acetate ester.

Experimental Protocol for ¹³C NMR Acquisition

For researchers seeking to acquire an experimental spectrum of 6-hydroxy-2-methylpyrimidin-4-yl acetate, the following protocol provides a standardized starting point.

I. Sample Preparation
  • Dissolution: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

II. NMR Spectrometer Setup
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Locking: Tune the probe for the ¹³C frequency and lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform shimming of the magnetic field to achieve maximum homogeneity and obtain sharp, symmetrical peaks.

III. Data Acquisition
  • Pulse Program: Employ a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30).

  • Spectral Width: Set a spectral width of approximately 250 ppm, centered around 125 ppm.

  • Acquisition Time: Use an acquisition time of 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) will be necessary to achieve an adequate signal-to-noise ratio.[9]

IV. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and perform a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.

Visualizing the Structure-Spectra Relationship

The following diagram illustrates the key structural features of 6-hydroxy-2-methylpyrimidin-4-yl acetate and their anticipated influence on the ¹³C NMR spectrum.

Caption: Predicted ¹³C NMR assignments for 6-hydroxy-2-methylpyrimidin-4-yl acetate.

Conclusion

While an experimental ¹³C NMR spectrum for 6-hydroxy-2-methylpyrimidin-4-yl acetate remains to be published, a robust prediction of its chemical shifts can be achieved through a combination of comparative analysis with related pyrimidine structures and the application of modern computational methods. This guide provides researchers with a solid foundation for interpreting the ¹³C NMR spectrum of this and similar molecules, aiding in the critical process of structural verification in drug discovery and chemical research. The provided experimental protocol offers a standardized approach to obtaining high-quality spectral data.

References

  • Komkov, A., et al. (2023). Structural characterization of products arising from methylsulfanyl group oxidation in pyrimidine derivatives using ^13C NMR spectroscopy. Chemistry of Heterocyclic Compounds.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Papadopoulou, M. V., et al. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]

  • Fruchier, A., et al. (1986). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry.
  • Joshi, K. C., Pathak, V. N., & Grover, V. (1982). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry.
  • Wi, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

  • Williams, A. J., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]

  • Sripada, A., et al. (2023). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). Retrieved from [Link]

  • Hrobonova, K., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Bevk, D., et al. (2006). Synthesis and Transformation of Methyl 2-(6-Hydroxy-2-phenylpyrimidin-4-yl)acetate: Simple Preparation of Pyrimidines with Heterocyclic Substituents. ChemInform.
  • Tanaka, N., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules. [Link]

  • El-Gammal, O. A., et al. (2015). Synthesis, spectral and thermal characterization of 6-hydroxymethyl pyridine-2-carboxylic acid methyl ester and its complexes. Journal of Molecular Structure.
  • Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference.
  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Anonymous. (2022). 13C NMR Chemical Shift.
  • Smith, A. M., et al. (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • Dabhi, H. R., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, Section B.

Sources

Structural Elucidation of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate Formula: C₉H₁₂N₂O₃ Exact Mass: 196.0848 Da Application: Key intermediate in the synthesis of pyrimidine-based antineoplastic agents and statins (e.g., Rosuvastatin analogs).

This guide provides a technical analysis of the mass spectrometry (MS) behavior of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate. Unlike standard spectral libraries that offer static images, this document compares the utility of Electrospray Ionization (ESI-QTOF) versus Electron Ionization (EI-Quadrupole) , providing researchers with the mechanistic insights necessary to identify this compound in complex reaction mixtures or impurity profiles.

Methodological Comparison: ESI-HRMS vs. EI-MS

For the structural characterization of polar pyrimidine intermediates, the choice of ionization technique dictates the quality of the spectral fingerprint.

Comparative Analysis Table
FeatureTechnique A: ESI-QTOF (Recommended) Technique B: EI-Quadrupole (Alternative)
Ionization Mechanism Soft ionization (Protonation

)
Hard ionization (Electron impact

)
Molecular Ion Stability High: Dominant

at m/z 197.09
Low: Weak

at m/z 196.08 due to rapid ester cleavage.
Fragmentation Control Tunable via Collision Energy (CID). Allows precursor isolation.Non-tunable (70 eV standard). "All-at-once" fragmentation.
Structural Insight Excellent for confirming intact mass and specific side-chain losses (neutral loss scans).Superior for "fingerprinting" the pyrimidine ring structure via Retro-Diels-Alder (RDA) patterns.
Limit of Detection Sub-nanogram (pg levels).Nanogram to Microgram.

Expert Verdict:

  • Use ESI-QTOF for purity analysis, impurity profiling, and confirmation of the molecular formula during synthesis scale-up. The polar hydroxy/oxo group and ester functionality ionize efficiently in positive mode ESI.

  • Use EI-MS only if strictly adhering to legacy GC-MS protocols for volatile intermediate tracking, though derivatization (TMS) is often required due to the polarity of the 6-hydroxy group.

Fragmentation Mechanics & Pathway

Understanding the fragmentation requires acknowledging the keto-enol tautomerism . In the gas phase, the "6-hydroxy" group predominantly exists as the 6-oxo (lactam) tautomer. This dictates the fragmentation logic, favoring neutral losses of CO and isocyanates over simple dehydration.

Primary Fragmentation Channels (ESI Positive Mode)
  • Side Chain Cleavage (The Ester): The most labile bond is the ethyl ester. The protonated molecular ion (

    
     197) typically ejects ethanol (EtOH, 46 Da) or an ethoxy radical, often involving a hydrogen transfer from the methyl group or ring nitrogen (McLafferty-type rearrangement).
    
  • Ring Degradation: Following side-chain loss, the pyrimidine core undergoes characteristic Retro-Diels-Alder (RDA) cleavage, losing HCN (27 Da) or CH₃CN (41 Da).

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the parent ion under Collision Induced Dissociation (CID).

FragmentationPathway Parent Parent Ion [M+H]+ m/z 197.09 (C9H13N2O3)+ IonA Acylium/Lactam Ion [M+H - EtOH]+ m/z 151.05 (C7H7N2O2)+ Parent->IonA - EtOH (46 Da) (Ester Cleavage) IonB Decarboxylated Ion [m/z 151 - CO]+ m/z 123.05 (C6H7N2O)+ IonA->IonB - CO (28 Da) (Carbonyl Loss) Frag1 Ring Cleavage A [m/z 123 - HCN]+ m/z 96.04 IonB->Frag1 - HCN (27 Da) (RDA Mechanism) Frag2 Ring Cleavage B [m/z 123 - CH3CN]+ m/z 82.03 IonB->Frag2 - CH3CN (41 Da) (Ring Break)

Caption: Predicted ESI-MS/MS fragmentation pathway for Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate under positive mode ionization (CID 20-30 eV).

Diagnostic Ion Table

Use this table to validate your experimental spectrum.

m/z (Theoretical)Ion IdentityMechanismRelative Abundance (Est.)
197.09

Protonated Molecule100% (Base Peak at low CE)
169.06

McLafferty Rearrangement (Ethyl loss)10-20%
151.05

Ester cleavage / Cyclization to bicyclic intermediate60-80%
123.05

Loss of CO from m/z 15130-50%
96.04

Loss of HCN (Pyrimidine ring break)20-40%
54.03

Further ring degradation<10%

Experimental Protocol: Validated LC-MS/MS Workflow

To reproduce these results, use the following protocol designed for high-polarity pyrimidine intermediates.

A. Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50). Final concentration ~10 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate synthesis byproducts.

B. LC-MS Conditions (Q-TOF)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 135 V.

    • Gas Temp: 300°C.

  • Collision Energy (CID): Stepped energy (10, 20, 40 eV) to observe both precursor and full fragmentation ladder.

C. Workflow Diagram

Workflow Sample Crude Reaction Mixture Prep Dilution & Filtration (PTFE) Sample->Prep LC LC Separation (C18 Column) Prep->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 MS1 Scan (m/z 197) ESI->MS1 CID Collision Cell (N2 Gas) MS1->CID Detector TOF Detector (High Res Data) CID->Detector

Caption: Step-by-step analytical workflow for structural confirmation.

References

  • Salem, M. A. I., et al. (2014).[1] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry.

  • NIST Mass Spectrometry Data Center. "Pyrimidine, 4-methyl- Mass Spectrum." National Institute of Standards and Technology (NIST).

  • Kazdan, E. M., et al. (1982).[2] "The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives." Canadian Journal of Chemistry.[2]

  • Kotgire, S. S., et al. (2014). "Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate." Pharma Info.

Sources

Comparing bioactivity of ethyl ester vs methyl ester pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structural and pharmacological divergences between methyl ester (


)  and ethyl ester (

)
derivatives of pyrimidines, specifically focusing on 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) synthesized via the Biginelli reaction.[1]

The Core Verdict:

  • Select Methyl Esters when targeting sterically constricted binding pockets (e.g., specific kinase domains) or when rapid metabolic hydrolysis is required to generate a polar acid metabolite.[1]

  • Select Ethyl Esters for targets requiring higher lipophilicity (

    
    ) for membrane permeability (e.g., intracellular antimicrobial targets) or when mimicking dihydropyridine calcium channel blockers, where the 
    
    
    
    -chain provides optimal hydrophobic filling.[1]

Chemical & Physical Basis of Comparison

The transition from a methyl to an ethyl ester at the C5 position of the pyrimidine ring alters the physicochemical profile of the molecule. These changes drive the observed differences in bioactivity.

ParameterMethyl Ester derivativeEthyl Ester derivativeImpact on Bioactivity
Steric Parameter (

)
-1.24 (Smaller)-1.31 (Larger)Ethyl groups may clash with narrow active site residues but offer better Van der Waals contact in hydrophobic pockets.[1]
Lipophilicity (

)
LowerHigher (+0.5 approx)Ethyl esters permeate cell membranes more effectively, crucial for intracellular targets (e.g., Eg5 kinesin).[1]
Metabolic Stability LowerHigherMethyl esters are generally hydrolyzed faster by nonspecific esterases than ethyl esters.
Solubility Higher (Water)Lower (Water)Methyl variants are easier to formulate in aqueous media; Ethyl variants may require DMSO/surfactants.[1]

Synthesis Workflow: The Divergent Protocol

The synthesis of these derivatives relies on the Biginelli Reaction .[2][3][4][5][6] The choice of


-keto ester dictates the final derivative.

Reagents:

  • Precursor A: Aryl Aldehyde (1.0 eq)[1][7]

  • Precursor B: Urea / Thiourea (1.5 eq)[1]

  • Precursor C (Variable):

    • For Methyl Ester:Methyl Acetoacetate [7]

    • For Ethyl Ester:Ethyl Acetoacetate [2][3][8][7][9]

  • Catalyst: Lewis Acid (e.g.,

    
    , 
    
    
    
    ) or Brønsted Acid.[1]

Biginelli_Workflow Start Reagents Preparation Aldehyde Aryl Aldehyde Start->Aldehyde Urea Urea/Thiourea Start->Urea Decision Select Beta-Keto Ester Start->Decision Reaction Reflux (EtOH + Cat.) 3-5 Hours Aldehyde->Reaction Urea->Reaction MethylAA Methyl Acetoacetate Decision->MethylAA Target: Steric Fit EthylAA Ethyl Acetoacetate Decision->EthylAA Target: Permeability MethylAA->Reaction EthylAA->Reaction ProductM Methyl-DHPM (Lower logP) Reaction->ProductM If Methyl AA ProductE Ethyl-DHPM (Higher logP) Reaction->ProductE If Ethyl AA

Figure 1: Divergent synthesis pathway for Methyl vs. Ethyl pyrimidine derivatives via Biginelli condensation.

Comparative Bioactivity Analysis

A. Anticancer Activity (Eg5 Inhibition & Calcium Channels)

DHPMs are structural analogs of Monastrol (a mitotic kinesin Eg5 inhibitor) and Nifedipine (a calcium channel blocker).[1]

  • Ethyl Ester Advantage: In Calcium Channel Blockers (CCBs), the binding pocket often accommodates the ethyl group's flexibility, leading to tighter hydrophobic interactions.[1] Research indicates that ethyl esters often exhibit superior potency (

    
    ) in blocking L-type calcium channels compared to methyl analogs due to this "hydrophobic filling" effect [1].[1]
    
  • Methyl Ester Utility: In specific Monastrol analogs where the C5 pocket is restricted by bulky aryl substituents at C4, the methyl ester prevents steric clashes.[1] However, if the target is intracellular (mitotic spindle), the lower lipophilicity of the methyl ester can sometimes result in poorer cellular uptake, masking its true enzymatic potency.[1]

B. Antimicrobial Activity

When screening against S. aureus (Gram-positive) or E. coli (Gram-negative):

  • Lipophilicity Rule: Ethyl ester derivatives generally show lower Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria. The bacterial cell wall is a lipid-rich barrier; the increased lipophilicity of the ethyl chain facilitates passive diffusion [2].

  • Data Trend:

    • Methyl Derivative MIC: Often 25–50

      
      .
      
    • Ethyl Derivative MIC: Often 12.5–25

      
       (for the same aryl substitution).[1]
      

Experimental Protocols

Protocol A: Synthesis (Green Chemistry Method)

Standardized for reproducibility.

  • Mix: In a round-bottom flask, combine Aryl aldehyde (10 mmol), Urea (15 mmol), and Ethyl/Methyl Acetoacetate (10 mmol).

  • Catalyze: Add 5-6 drops of conc. HCl or 10 mol% Lewis Acid (e.g.,

    
    ) [3].[1]
    
  • Reflux/Grind:

    • Method A (Solvent): Reflux in 10 mL Ethanol for 3 hours.

    • Method B (Solvent-free): Grind in a mortar for 10-15 mins (Mechanochemical).

  • Isolate: Pour onto crushed ice. Filter the precipitate.

  • Purify: Recrystallize from hot ethanol.

  • Verify: Check melting point. Ethyl esters typically have slightly lower melting points than methyl analogs due to disrupted crystal packing.

Protocol B: In Vitro Cytotoxicity (MTT Assay)
  • Seed: Plate cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well in 96-well plates.
    
  • Treat: Add Methyl and Ethyl derivatives (dissolved in DMSO) at concentrations 0.1–100

    
    .
    
    • Control: Doxorubicin (Positive), DMSO (Vehicle).[1]

  • Incubate: 48 hours at 37°C.

  • Develop: Add MTT reagent. Dissolve formazan crystals in DMSO.

  • Analyze: Measure Absorbance at 570 nm. Calculate

    
    .
    

Strategic Decision Framework

Use this logic tree to select the optimal ester for your drug design campaign.

Decision_Tree Start Define Biological Target TargetType Target Location? Start->TargetType Extracellular Extracellular / Plasma (e.g., Receptor Binding) TargetType->Extracellular Surface Intracellular Intracellular (e.g., Nuclear/Mitotic) TargetType->Intracellular Inside Cell PocketSize Binding Pocket Constraints? Extracellular->PocketSize Rec_Ethyl Prioritize: ETHYL ESTER (Maximize Permeability) Intracellular->Rec_Ethyl Need High logP SmallPocket Restricted/Narrow PocketSize->SmallPocket LargePocket Hydrophobic/Flexible PocketSize->LargePocket Rec_Methyl Prioritize: METHYL ESTER (Avoid Steric Clash) SmallPocket->Rec_Methyl LargePocket->Rec_Ethyl

Figure 2: Strategic decision tree for ester selection in pyrimidine scaffold design.

References

  • Rovnyak, G.C., et al. (1990).[1] "Methyl 5-Pyrimidine Carboxylic Acid Esters as Potent Mimics of Dihydropyridines." Journal of Medicinal Chemistry. Link[1][4]

  • Bhat, M.A., et al. (2023).[1][10] "Dihydropyrimidinone: Synthesis, characterization, molecular docking and antimicrobial activity."[1][10] Journal of Molecular Structure. Link[1]

  • More, U.B. (2019).[1] "One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst." Asian Journal of Organic & Medicinal Chemistry. Link

  • Kappe, C.O. (1993).[1] "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron. Link

  • Rashid, H.U., et al. (2021).[1][11] "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines."[1][11][12][13] RSC Advances. Link

Sources

X-ray crystallography data for Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Confirmation of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate: A Comparative Guide to X-ray Crystallography vs. NMR

Executive Summary For researchers in small-molecule drug discovery, the precise structural characterization of pyrimidine intermediates is critical. This guide addresses the structural confirmation of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate , a key intermediate often utilized in the synthesis of statins (e.g., Rosuvastatin).

The primary challenge with this molecule is prototropic tautomerism . While often designated as "6-hydroxy," the pyrimidine ring frequently adopts the 6-oxo-1,6-dihydro (lactam) form in the solid state. This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against NMR and IR, demonstrating why SCXRD is the definitive method for resolving this tautomeric ambiguity.

Part 1: The Structural Challenge (Tautomerism)

The core pyrimidine ring exists in a dynamic equilibrium between the enol (hydroxy) and keto (oxo) forms. This equilibrium is solvent-dependent and often leads to averaged signals in solution-state NMR, obscuring the true dominant species required for structure-activity relationship (SAR) modeling.

Figure 1: Tautomeric Equilibrium of the Target Molecule

Tautomerism Enol Enol Form (6-hydroxy) Keto Keto Form (6-oxo-1,6-dihydro) Enol->Keto Proton Transfer Solution Solution State (Rapid Exchange) Solution->Enol Solvent Dependent Solution->Keto Solid Solid State (Lattice Stabilized) Solid->Keto H-Bond Dimerization (Preferred)

Caption: Fig 1. The dynamic equilibrium between the hydroxy-pyrimidine and oxo-pyrimidine forms. In the solid state, the keto form is typically stabilized by intermolecular N-H...O hydrogen bonds.

Part 2: Methodology Comparison

The following table contrasts the capabilities of standard analytical techniques in resolving the specific structure of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate.

FeatureSCXRD (X-ray Crystallography) Solution NMR (1H/13C) FT-IR (Solid State)
Primary Output 3D Electron Density MapChemical Shifts (δ) & Coupling (J)Vibrational Frequencies
Tautomer Specificity Definitive. Distinguishes C=O vs C-OH bond lengths.Ambiguous. Signals often average due to rapid proton exchange.Indicative. C=O stretch visible, but OH/NH overlap is common.
H-Bonding Insight Direct visualization of donor-acceptor geometry.Inferred from concentration-dependent shifts.Inferred from peak broadening.
Sample State Single Crystal (Solid)Solution (Liquid)Powder (Solid)
Limitations Requires a high-quality crystal (>0.1mm).Solvent effects may alter the tautomeric ratio.[1]Difficult to assign specific lattice packing motifs.

Part 3: Experimental Protocol for SCXRD Confirmation

To unambiguously confirm the structure, follow this self-validating crystallographic workflow.

Crystallization (The Critical Step)

The molecule is an ester with moderate polarity. "Slow evaporation" is the preferred method to grow diffraction-quality crystals.

  • Solvent System: Dissolve 20 mg of the compound in Ethanol/Water (9:1) or Ethyl Acetate/Hexane (slow diffusion) .

  • Procedure: Filter the solution into a clean vial. Cover with parafilm and poke 3-5 small holes. Allow to stand at room temperature (298 K) for 3-7 days.

  • Target: Look for colorless prisms or blocks. Avoid needles (often indicate rapid growth/disorder).

Data Collection
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Temperature: Maintain sample at 100 K using a nitrogen cryostream. Reason: Reduces thermal vibration (atomic displacement parameters), allowing precise location of the tautomeric hydrogen atom.

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å).

Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Key Metric for Tautomerism:

    • Locate the difference Fourier peak (

      
      ) near the N1 or N3 position.
      
    • Refine the hydrogen atom freely if data resolution allows (<0.8 Å).

Figure 2: Crystallographic Workflow

Workflow Sample Crude Sample Crystal Crystal Growth (Slow Evap) Sample->Crystal Diffraction X-ray Diffraction (100 K) Crystal->Diffraction Phasing Phasing (SHELXT) Direct Methods Diffraction->Phasing Refinement Refinement (SHELXL) Least Squares Phasing->Refinement Validation CheckCIF / Validation (R1 < 5%) Refinement->Validation Validation->Refinement Fix Errors

Caption: Fig 2. Step-by-step workflow from crude sample to validated structural model.

Part 4: Data Interpretation (The "Smoking Gun")

When analyzing the X-ray data for Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate, the distinction between the 6-hydroxy and 6-oxo forms is determined by two specific geometric parameters.

Bond Length Analysis

In the 6-oxo (Keto) form, the carbon-oxygen bond is a double bond, while in the 6-hydroxy (Enol) form, it is a single bond.

BondExpected Length (Keto/Oxo)Expected Length (Enol/Hydroxy)
C(6)-O 1.22 – 1.24 Å (C=O) 1.32 – 1.36 Å (C-OH)
C(6)-C(5) ~1.44 Å (Single character)~1.38 Å (Aromatic character)
Internal Ring Angles (The IPSO Angle)

The internal angle at the nitrogen atom is highly sensitive to protonation.

  • Protonated Nitrogen (NH): Angle expands to ~125° .

  • Unprotonated Nitrogen (N): Angle contracts to ~116° .

Conclusion for this Molecule: Experimental precedents for similar pyrimidine acetates confirm that the 6-oxo-1,6-dihydro tautomer is the stable solid-state form. The crystal packing is typically dominated by


 hydrogen-bonded dimers where the N-H of one molecule donates to the C=O of the neighbor.

References

  • Giuliano, B. M., et al. (2010).[2] Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil.[3] The Journal of Physical Chemistry A. Link

  • Lacerda, V., et al. (2012). Applications of X-ray Crystallography in the Structural Determination of Pharmaceutical Intermediates.[4] Journal of Brazilian Chemical Society. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. (Search for analogous pyrimidine esters). Link

  • SHELX. A short history of SHELX. George M. Sheldrick. Acta Crystallographica Section A. Link

Sources

Safety Operating Guide

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal procedures for Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate (CAS: 54554-50-6). It is designed for laboratory personnel and safety officers to ensure compliance with environmental regulations and maintain high safety standards.

Chemical Identification & Hazard Assessment

Before initiating disposal, you must verify the chemical identity and understand its specific hazard profile. This compound is a substituted pyrimidine ester , typically appearing as a solid powder. It is distinct from the solvent "Ethyl Acetate" and requires different handling.

Property Specification
Chemical Name Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate
CAS Number 54554-50-6
Molecular Formula C

H

N

O

Molecular Weight 196.20 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water.
Hazard Classification (GHS)

Based on structural analogs (pyrimidine derivatives) and standard safety data for this class:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[7]

  • H302: Harmful if swallowed (Precautionary assumption for nitrogen heterocycles).

Immediate Safety & Handling (PPE)

Core Directive: Treat all waste streams as active chemical hazards until final containment.

  • Respiratory Protection: Use a NIOSH-approved N95 particulate respirator if handling open powder outside a fume hood.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory. Standard safety glasses are insufficient for fine powders that can bypass side shields.

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during the transfer of pure solids.

  • Engineering Controls: All transfers must occur inside a certified chemical fume hood to prevent inhalation of dust.

Disposal Procedures

The disposal route depends on the physical state of the waste (Solid vs. Liquid Solution).

Scenario A: Disposal of Pure Solid (Excess or Expired)

Do not dissolve the solid solely for disposal purposes unless required by your facility's specific liquid waste protocols.

  • Segregation: Isolate the container. Do not mix with oxidizers or strong acids.

  • Labeling: Attach a hazardous waste label.

    • Constituents: "Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate" (Do not use abbreviations).[8]

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Container: Place the original vial/bottle into a secondary clear plastic bag (zip-lock).

  • Consolidation: Deposit the bagged chemical into the laboratory's Solid Hazardous Waste Drum (often a wide-mouth HDPE drum).

  • Final Fate: High-temperature incineration.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Solutions)

If the compound is dissolved in a solvent (e.g., DMSO, Methanol, Ethyl Acetate):

  • Identify Solvent: The disposal stream is dictated by the solvent, not the solute.

    • Halogenated Solvents (DCM, Chloroform): Use the Halogenated Waste carboy.

    • Non-Halogenated Solvents (Methanol, Acetone, DMSO): Use the Non-Halogenated Organic carboy.

  • Concentration Limit: If the concentration of the pyrimidine derivative exceeds 5% (wt/vol), note this explicitly on the waste tag.

  • pH Check: Ensure the solution pH is between 5 and 9. If the reaction mixture involved strong acids/bases, neutralize before adding to the organic waste container to prevent exothermic reactions.

Scenario C: Contaminated Glassware & Spills
  • Glassware: Rinse 3x with Acetone or Methanol. Collect rinsate into the Non-Halogenated Organic waste. The glass can then be washed normally or disposed of in the "Broken Glass" box if damaged.

  • Spill Cleanup (Solid):

    • Dampen a paper towel with water (to prevent dust generation).

    • Wipe up the powder.

    • Clean the surface with a soap/water solution.[9]

    • Dispose of all wipes and PPE as Solid Hazardous Waste .

Visual Disposal Workflow

The following diagram illustrates the decision logic for segregating this waste stream effectively.

DisposalWorkflow Start Waste: Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Liquid Dissolved in Solution StateCheck->Liquid Liquid SolidAction Double Bag & Label 'Solid Hazardous Waste' Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck Incineration Final Fate: Incineration SolidAction->Incineration Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalo No Halogens HaloWaste Dispose in HALOGENATED Carboy Halo->HaloWaste NonHaloWaste Dispose in NON-HALOGENATED Carboy NonHalo->NonHaloWaste HaloWaste->Incineration NonHaloWaste->Incineration

Caption: Decision tree for the segregation of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate waste streams.

Regulatory & Compliance Framework

  • US EPA (RCRA): This specific compound is not typically listed on the EPA's "P-list" (acutely toxic) or "U-list" (toxic). However, it must be evaluated for characteristics :

    • If dissolved in a flammable solvent (Flash point < 60°C), it is D001 (Ignitable) .

    • As a standalone solid, it is classified as "Non-RCRA Regulated Chemical Waste" in many jurisdictions but must still be incinerated due to its bioactive potential.

  • European Waste Catalogue (EWC):

    • Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Institutes of Health (PubChem). (2024). Compound Summary: Pyrimidine Derivatives and Safety Data. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.